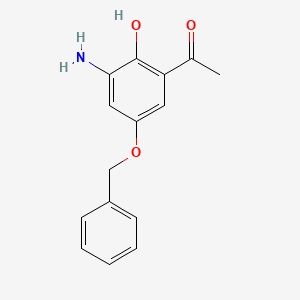

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(3-amino-2-hydroxy-5-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10(17)13-7-12(8-14(16)15(13)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNDAASEYRABBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610518 | |

| Record name | 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861841-90-9 | |

| Record name | 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

characterization of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and detailed spectroscopic characterization of the novel chemical entity, this compound (CAS No. 861841-90-9). This molecule, a substituted hydroxyacetophenone, incorporates key functional groups—a primary amine, a phenolic hydroxyl, a ketone, and a benzyl ether—that make it a versatile building block for medicinal chemistry and materials science. This document outlines a robust, proposed synthetic pathway, details its physical and chemical properties based on available data, and offers an in-depth predictive analysis of its spectroscopic signature (¹H NMR, ¹³C NMR, IR, and MS). The methodologies and interpretations presented herein are designed to serve as a foundational reference for researchers engaged in the synthesis and application of novel aromatic intermediates.

Introduction and Strategic Importance

This compound is a multi-functionalized aromatic ketone. Its structure is predicated on a 2-hydroxyacetophenone scaffold, a privileged motif in organic synthesis. The strategic placement of an amino group meta to the acetyl function and a benzyloxy group at the 5-position creates a unique electronic and steric environment. This substitution pattern makes it a precursor of significant interest for the synthesis of complex heterocyclic systems, such as flavonoids, chromones, and various pharmaceutical agents. The primary amine offers a reactive handle for amide bond formation, reductive amination, or diazotization, while the phenolic hydroxyl and ketone can participate in a range of cyclization and condensation reactions. The benzyloxy group serves as a stable protecting group for the phenol, which can be selectively removed under hydrogenolysis conditions, further enhancing its synthetic utility.

Proposed Synthetic Pathway

While a definitive, peer-reviewed synthesis for this specific molecule is not widely published, a logical and efficient pathway can be designed based on established and reliable organic transformations. The proposed route begins with the commercially available starting material, 1-(3,5-dihydroxyphenyl)ethanone, and proceeds through a three-step sequence involving selective protection, nitration, and reduction.

Rationale Behind the Synthetic Strategy

The core of the strategy is to meticulously control the introduction of the functional groups onto the aromatic ring.

-

Step 1: Selective Monobenzylation: The two hydroxyl groups of 1-(3,5-dihydroxyphenyl)ethanone are electronically similar but not identical. However, for a controlled synthesis, a selective monobenzylation is proposed. The Williamson ether synthesis is a classic and effective method for this transformation[1]. By using one equivalent of benzyl bromide, we can favor the formation of the mono-benzylated product. The para-hydroxyl group relative to the acetyl group is slightly more activated, but a mixture is possible, necessitating chromatographic separation.

-

Step 2: Regioselective Nitration: With one hydroxyl group protected, the subsequent electrophilic aromatic substitution (nitration) is directed by the remaining functional groups. The ortho, para-directing hydroxyl group and the meta-directing acetyl group will synergistically direct the incoming nitro group to the position ortho to the hydroxyl and meta to the acetyl group, yielding the desired 3-nitro intermediate.

-

Step 3: Nitro Group Reduction: The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for this transformation that is compatible with the other functional groups, though care must be taken to avoid debenzylation by controlling reaction conditions[2].

Synthesis Workflow Diagram

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(5-(Benzyloxy)-3-hydroxyphenyl)ethanone

-

To a stirred solution of 1-(3,5-dihydroxyphenyl)ethanone (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).

-

Add benzyl bromide (1.0 eq) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the desired mono-benzylated product.

Step 2: Synthesis of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

-

Dissolve 1-(5-(benzyloxy)-3-hydroxyphenyl)ethanone (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Step 3: Synthesis of this compound

-

In a pressure vessel, dissolve the nitro-intermediate (1.0 eq) in ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).

-

Pressurize the vessel with hydrogen gas (3-4 bar) and stir the mixture at room temperature until the uptake of hydrogen ceases[2].

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound. The product may be recrystallized from a suitable solvent system (e.g., ethanol/water) if further purification is needed.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of the title compound.

| Property | Value | Source |

| CAS Number | 861841-90-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₅H₁₅NO₃ | - |

| Molecular Weight | 257.28 g/mol | - |

| Appearance | Light yellow to yellow solid | [3] |

| Boiling Point | 447.8 ± 45.0 °C (Predicted) | [3][4] |

| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 10.32 ± 0.25 (Predicted, acidic -OH) | [3][4] |

| Storage Temp. | 2-8 °C, Sealed in dry | [4] |

Spectroscopic Characterization (Predicted)

A full suite of spectroscopic analyses is essential for unambiguous structural confirmation. The following sections detail the expected data from key analytical techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide definitive information about the substitution pattern and the number of protons in different chemical environments.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Phenolic -OH | ~12.0 | broad s | 1H | Strong intramolecular H-bond with the adjacent ketone shifts it significantly downfield. |

| Benzyl Ar-H | 7.30 - 7.50 | m | 5H | Protons of the monosubstituted benzyl ring. |

| Phenyl H-4 | ~6.85 | d (J ≈ 2.5 Hz) | 1H | Aromatic proton meta-coupled to H-6. |

| Phenyl H-6 | ~6.40 | d (J ≈ 2.5 Hz) | 1H | Aromatic proton meta-coupled to H-4. |

| Benzyl -CH₂- | ~5.10 | s | 2H | Methylene protons of the benzyl ether group. |

| Amino -NH₂ | ~4.50 | broad s | 2H | Primary amine protons; chemical shift can vary with solvent and concentration. |

| Acetyl -CH₃ | ~2.60 | s | 3H | Methyl protons of the acetyl group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Carbonyl C=O | ~203 | Ketone carbonyl carbon. |

| Phenyl C-5 | ~165 | Aromatic carbon bearing the benzyloxy group. |

| Phenyl C-2 | ~162 | Aromatic carbon bearing the hydroxyl group. |

| Phenyl C-3 | ~140 | Aromatic carbon bearing the amino group. |

| Benzyl C-ipso | ~136 | Quaternary carbon of the benzyl ring attached to oxygen. |

| Benzyl C-ortho/para | ~128 | Aromatic CH carbons of the benzyl ring. |

| Phenyl C-1 | ~112 | Quaternary aromatic carbon attached to the acetyl group. |

| Phenyl C-4 | ~105 | Aromatic CH carbon. |

| Phenyl C-6 | ~100 | Aromatic CH carbon. |

| Benzyl -CH₂- | ~71 | Methylene carbon of the benzyl ether. |

| Acetyl -CH₃ | ~26 | Methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is critical for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3200 - 2500 | O-H Stretch (broad) | Phenolic Hydroxyl (-OH), H-bonded |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1640 - 1620 | C=O Stretch | Ketone (conjugated, H-bonded) |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| 1280 - 1200 | C-O Stretch | Aryl Ether |

| 1180 - 1150 | C-O Stretch | Phenol |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): Expected at m/z = 257.11.

-

Key Fragmentation Pathways:

-

Loss of methyl radical: [M - 15]⁺ → m/z = 242 (from acetyl group).

-

Loss of acetyl group: [M - 43]⁺ → m/z = 214.

-

Loss of benzyl radical (Benzylic cleavage): [M - 91]⁺ → m/z = 166. This is expected to be a very prominent peak due to the stability of the benzyl radical and the resulting phenoxide ion.

-

Tropylium ion: A peak at m/z = 91, corresponding to [C₇H₇]⁺, is a hallmark of compounds containing a benzyl group.

-

Logic of Structural Confirmation

The unambiguous relies on the synergistic interpretation of all collected data. No single technique is sufficient, but together they form a self-validating system.

Caption: Interplay of analytical techniques for structural validation.

Potential Applications and Future Research

The title compound is a promising scaffold for drug discovery and materials science.

-

Pharmaceutical Synthesis: As an analogue of various natural chalcones and flavonoids, it can be used as a starting material for synthesizing compounds with potential anti-inflammatory, anti-cancer, or anti-viral activities. The amino group allows for derivatization to improve pharmacokinetic properties.

-

Heterocycle Synthesis: It is an ideal precursor for Fischer indole synthesis or the synthesis of benzodiazepine and quinoline derivatives, which are important classes of therapeutic agents.

-

Dye and Polymer Chemistry: The chromophoric system and reactive handles make it a candidate for the development of novel dyes or as a monomer for specialty polymers with tailored optical or thermal properties.

Future research should focus on the experimental validation of the proposed synthetic route, a full exploration of its reaction chemistry, and the synthesis of a library of derivatives to screen for biological activity.

References

-

Ma, L. et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o363. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. PubChem Compound Database. Available at: [Link]

-

Glidewell, C. et al. (2017). Crystal structures of (E)-1-{3-[(5-fluoro-2-hydroxybenzylidene)amino]phenyl}ethanone and of a fourth polymorph of (E)-1-{3-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}ethanone. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1673–1679. Available at: [Link]

-

LookChem (n.d.). This compound. LookChem Website. Available at: [Link]

-

NIST (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

- Celanese Corp (1992). Process for producing 4-hydroxyacetophenone. Google Patents.

- Hoechst Celanese Corp (1986). Process for producing 4-hydroxyacetophenone. Google Patents.

-

Organic Chemistry Portal (n.d.). Fries Rearrangement. Organic Chemistry Portal. Available at: [Link]

-

Fronczek, F. R. et al. (2012). 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2879. Available at: [Link]

-

Wang, R. et al. (2016). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. American Chemical Society. Available at: [Link]

-

European Patent Office (1986). Process for producing 4-hydroxyacetophenone. Espacenet. Available at: [Link]

-

McLaughlin, M. et al. (2012). Synthesis of α-Hydroxyacetophenones. Organic Chemistry Portal. Available at: [Link]

-

Professor Dave Explains (2021). Fries Rearrangement. YouTube. Available at: [Link]

- Feringa, B. L. et al. (2010). Process for preparing enantiomerically enriched amino-alcohols. Google Patents.

-

Grom-Tavala, S. et al. (1983). Fries rearrangement of some 3-acetoxy- and 3-propionyloxy-thiophenes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

McLaughlin, M. et al. (2012). Synthesis of α-hydroxyacetophenones. The Journal of Organic Chemistry, 77(11), 5144–5148. Available at: [Link]

-

Professor Dave Explains (2021). Fries Rearrangement. YouTube. Available at: [Link]

-

ChemBK (2024). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. ChemBK Website. Available at: [Link]

-

Guesmi, A. et al. (2021). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 999–1002. Available at: [Link]

Sources

- 1. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 3. This compound | 861841-90-9 [chemicalbook.com]

- 4. This compound CAS 861841-90-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Preamble: Charting the Unexplored Territory of a Novel Molecule

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is one of rigorous scientific inquiry. The compound this compound, henceforth referred to as AMBH, represents such an uncharted territory. With no established biological activity or mechanism of action in the public domain, a systematic and scientifically sound approach is paramount to unlocking its therapeutic potential. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive roadmap for the elucidation of AMBH's core mechanism of action. We will eschew a rigid, templated approach, instead allowing the inherent chemical logic of the molecule to guide our investigative strategy. Our narrative will be grounded in established experimental principles, ensuring that each proposed step is part of a self-validating system, from initial hypothesis to in vivo confirmation.

Section 1: Molecular Architecture and a Hypothesis Rooted in Chemical Precedent

A thorough analysis of the molecular structure of AMBH provides the foundational logic for our investigative journey. The molecule is comprised of several key functional motifs, each with a history of imparting specific biological activities.

-

The Aminophenol Core: The presence of an aminophenol scaffold is a strong indicator of potential biological activity. Derivatives of aminophenols are known to exhibit a diverse range of pharmacological effects, including antimicrobial, antioxidant, and cytotoxic properties.[1][2][3][4][5]

-

The Acetophenone Moiety: The acetophenone substructure is a common feature in molecules designed to interact with enzymatic targets. Notably, various acetophenone derivatives have been investigated as tyrosinase inhibitors and as potential anticancer agents that target protein kinases.[6][7][8]

-

The Ortho-Hydroxy Acetophenone Arrangement: The specific ortho-positioning of the hydroxyl group to the acetyl group can contribute to the molecule's antioxidant potential through the scavenging of free radicals.[9][10]

-

The Benzyloxy Substituent: This bulky, lipophilic group significantly influences the molecule's steric and electronic properties. In related molecular scaffolds, such as propiophenones, the presence of a benzyloxy group has been directly linked to the inhibition of the epidermal growth factor receptor (EGFR) protein tyrosine kinase.[11]

Synthesizing these structural observations, we can formulate a primary and a secondary hypothesis for the mechanism of action of AMBH:

Primary Hypothesis: this compound functions as a protein kinase inhibitor , with a potential selectivity towards the tyrosine kinase family, given the precedent set by structurally related benzyloxy-containing compounds.

Secondary Hypothesis: The aminophenol and ortho-hydroxy acetophenone motifs confer antioxidant and general cytotoxic activities , which may act in concert with or independently of its kinase inhibitory effects.

This dual hypothesis provides a robust framework for a multi-pronged experimental investigation.

Section 2: A Phased Experimental Blueprint for Mechanistic Elucidation

The following sections detail a logical, phased approach to systematically investigate and validate our hypotheses. Each phase is designed to build upon the findings of the last, creating a comprehensive and internally consistent body of evidence.

Phase 1: Unmasking the Molecular Target(s)

The initial and most critical step is the identification of the direct molecular target(s) of AMBH. A broad, unbiased approach is recommended to cast a wide net, followed by more focused validation techniques.

2.1 Kinome Profiling: A Global View of Kinase Inhibition

To address our primary hypothesis, a comprehensive kinome scan is the logical starting point. This will assess the inhibitory activity of AMBH against a large panel of purified protein kinases.

Experimental Protocol: Kinome Profiling

-

Compound Preparation: Prepare a stock solution of AMBH in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Execution: Submit the compound to a reputable contract research organization (CRO) offering kinome profiling services (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology's Kinase Panel Screening).[12][13] These services typically utilize either binding assays or enzymatic activity assays.

-

Data Analysis: The primary output will be a list of kinases for which AMBH shows significant inhibition (typically expressed as % inhibition at a given concentration, e.g., 10 µM). "Hits" are generally defined as kinases with >50% or >75% inhibition.

Causality and Interpretation: This initial screen does not confirm direct inhibition but provides a list of high-probability candidates. The results will guide the subsequent, more focused validation experiments. A preference for a particular kinase family (e.g., tyrosine kinases) would lend strong support to our primary hypothesis.

2.2 Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

Once high-probability kinase targets have been identified, it is crucial to confirm that AMBH engages these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the thermal stabilization of a protein upon ligand binding.[15][16][17][18][19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture a relevant human cell line (e.g., a cancer cell line known to express the putative kinase target) to ~80% confluency. Treat the cells with either vehicle (DMSO) or a range of AMBH concentrations for a predetermined time (e.g., 1-2 hours).

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Cell Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody via Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and AMBH-treated samples. A shift in the melting curve to a higher temperature in the presence of AMBH indicates target engagement and stabilization.

Self-Validating System: A positive result in the CETSA provides strong, direct evidence that AMBH binds to the putative target protein in its native, cellular environment. This validates the in vitro findings from the kinome profiling.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 2: In Vitro and Cellular Characterization

With a validated target in hand, the next phase involves a detailed characterization of the interaction between AMBH and its target, as well as its effects on cellular pathways.

2.3 In Vitro Kinase Inhibition Assays: Quantifying Potency and Selectivity

To quantify the inhibitory potency of AMBH against the identified kinase target(s), a series of in vitro kinase assays should be performed.[20][21][22][23]

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents: Obtain recombinant purified kinase enzyme, a suitable substrate (peptide or protein), and ATP.

-

Assay Setup: In a microplate format, set up reactions containing the kinase, substrate, and varying concentrations of AMBH.

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C).

-

Detection: Measure kinase activity by quantifying substrate phosphorylation. Common detection methods include:

-

Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

-

Luminescence-based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced.

-

Fluorescence/FRET-based Assays: Using fluorescently labeled antibodies or substrates.

-

-

Data Analysis: Plot kinase activity as a function of AMBH concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: IC₅₀ Values for AMBH Against Putative Kinase Targets

| Kinase Target | IC₅₀ (nM) |

| Kinase A | Value |

| Kinase B | Value |

| Kinase C | Value |

Causality and Interpretation: The IC₅₀ value is a direct measure of the compound's potency. Low nanomolar IC₅₀ values indicate a potent inhibitor. By testing against a panel of related and unrelated kinases, the selectivity of AMBH can be established.

2.4 Cellular Assays: Probing Downstream Signaling Pathways

To confirm that AMBH's engagement with its target leads to a functional consequence in cells, the phosphorylation status of key downstream substrates of the target kinase should be examined.

Caption: Hypothetical signaling pathway inhibition by AMBH.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

-

Cell Treatment: Treat cells with AMBH at concentrations around its cellular IC₅₀ for various time points.

-

Protein Extraction: Lyse the cells and collect the total protein.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate, as well as an antibody for the total amount of the substrate protein (as a loading control).

-

Data Analysis: Quantify the band intensities to determine the relative level of substrate phosphorylation. A decrease in the phosphorylation of the downstream substrate upon AMBH treatment confirms the inhibition of the target kinase's activity in cells.

2.5 Investigating the Secondary Hypothesis: Antioxidant Activity

To test the secondary hypothesis, a standard in vitro antioxidant assay can be employed.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in a suitable solvent (e.g., methanol).

-

Assay: Add various concentrations of AMBH to the DPPH solution. A known antioxidant, such as ascorbic acid or quercetin, should be used as a positive control.

-

Measurement: Measure the decrease in absorbance of the DPPH solution at its characteristic wavelength (around 517 nm) over time.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Significant scavenging activity would support the secondary hypothesis.[2]

Phase 3: In Vivo Validation of Therapeutic Efficacy

The culmination of the mechanistic investigation is to determine if the observed in vitro and cellular activities translate into therapeutic efficacy in a living organism. For a putative anticancer agent, a human tumor xenograft model is the gold standard for preclinical evaluation.[24][25][26][27][28]

Experimental Protocol: Human Tumor Xenograft Model

-

Model Establishment: Implant human cancer cells (selected based on the expression of the identified kinase target) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, AMBH at different doses, positive control drug).

-

Drug Administration: Administer AMBH to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

-

Monitoring: Monitor the health of the animals and measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. The tumors can be used for pharmacodynamic studies (e.g., Western blotting to confirm target inhibition in the tumor tissue).

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. A statistically significant reduction in tumor growth in the AMBH-treated groups compared to the vehicle control would demonstrate in vivo anti-cancer efficacy.

Data Presentation: In Vivo Efficacy of AMBH in a Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | Value | 0 |

| AMBH (Dose 1) | Value | Value |

| AMBH (Dose 2) | Value | Value |

| Positive Control | Value | Value |

Section 3: Synthesizing the Evidence and Charting the Path Forward

The comprehensive, multi-phased experimental plan outlined in this guide provides a rigorous framework for elucidating the mechanism of action of this compound. A positive outcome in each phase would build a compelling narrative: from the identification of a specific kinase target, through the confirmation of its inhibition in cells and the disruption of downstream signaling, to the demonstration of anti-tumor efficacy in an animal model.

Should the primary hypothesis be confirmed, future research would focus on lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and a thorough toxicological evaluation. If the primary hypothesis is not supported, the experimental framework can be adapted to explore alternative mechanisms, guided by the initial phenotypic screening and the secondary hypothesis of antioxidant and cytotoxic activity. This iterative process of hypothesis generation and rigorous experimental validation is the cornerstone of successful drug discovery.

References

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Qeios. Retrieved January 20, 2026, from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science. Retrieved January 20, 2026, from [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved January 20, 2026, from [Link]

-

KinomePro - Functional Kinase Activity Profiling. (n.d.). Pamgene. Retrieved January 20, 2026, from [Link]

-

Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (2025). Preprints.org. Retrieved January 20, 2026, from [Link]

-

Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. Retrieved January 20, 2026, from [Link]

-

Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 20, 2026, from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Preclinical Drug Testing Using Xenograft Models. (n.d.). The Scientist. Retrieved January 20, 2026, from [Link]

-

Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. Retrieved January 20, 2026, from [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (2025). MDPI. Retrieved January 20, 2026, from [Link]

-

Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved January 20, 2026, from [Link]

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). PubMed. Retrieved January 20, 2026, from [Link]

-

Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022). Frontiers in Oncology. Retrieved January 20, 2026, from [Link]

-

100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Altogen Labs. Retrieved January 20, 2026, from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Retrieved January 20, 2026, from [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. Retrieved January 20, 2026, from [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved January 20, 2026, from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Sensors. Retrieved January 20, 2026, from [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology. Retrieved January 20, 2026, from [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. (n.d.). Journal of Advanced Scientific Research. Retrieved January 20, 2026, from [Link]

-

Kinase assays. (2020). BMG LABTECH. Retrieved January 20, 2026, from [Link]

-

Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. (2023). Journal of Biomolecular Structure and Dynamics. Retrieved January 20, 2026, from [Link]

-

In vitro JAK kinase activity and inhibition assays. (2012). Methods in Molecular Biology. Retrieved January 20, 2026, from [Link]

-

Hydroxy acetophenone. (n.d.). Regimen Lab. Retrieved January 20, 2026, from [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 20, 2026, from [Link]

-

Biarylacetamides: a novel class of late-stage autophagy inhibitors. (2022). Autophagy. Retrieved January 20, 2026, from [Link]

-

De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (2024). Advanced Science. Retrieved January 20, 2026, from [Link]

-

[(Alkylamino)methyl]acrylophenones: potent and selective inhibitors of the epidermal growth factor receptor protein tyrosine kinase. (1994). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

Computational analyses of mechanism of action (MoA): data, methods and integration. (2022). Briefings in Bioinformatics. Retrieved January 20, 2026, from [Link]

-

Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents. (2024). International Journal of Molecular Sciences. Retrieved January 20, 2026, from [Link]

-

2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. (2022). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. (2022). Oxidative Medicine and Cellular Longevity. Retrieved January 20, 2026, from [Link]

-

Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. (2021). ScienceOpen. Retrieved January 20, 2026, from [Link]

-

Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). ResearchGate. Retrieved January 20, 2026, from [Link]

-

2'-hydroxyacetophenone. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]

-

3D Pharmacophore-Based Virtual Screening and Docking Approaches toward the Discovery of Novel HPPD Inhibitors. (2016). Molecules. Retrieved January 20, 2026, from [Link]

-

Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). Molecules. Retrieved January 20, 2026, from [Link]

-

Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. (2015). Acta Pharmaceutica Sinica B. Retrieved January 20, 2026, from [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. sciensage.info [sciensage.info]

- 10. regimenlab.com [regimenlab.com]

- 11. [(Alkylamino)methyl]acrylophenones: potent and selective inhibitors of the epidermal growth factor receptor protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. assayquant.com [assayquant.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. annualreviews.org [annualreviews.org]

- 19. news-medical.net [news-medical.net]

- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. bmglabtech.com [bmglabtech.com]

- 23. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. crownbio.com [crownbio.com]

- 26. xenograft.org [xenograft.org]

- 27. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]

- 28. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]

physical and chemical properties of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is a key chemical intermediate, recognized for its crucial role in the synthesis of complex pharmaceutical compounds. Its structure, featuring a substituted acetophenone core with amino, hydroxyl, and benzyloxy groups, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, in-depth spectral analysis, and essential safety information, tailored for professionals in research and drug development. The primary application of this compound is as a precursor in the multi-step synthesis of Olodaterol, a long-acting β2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD)[1][2]. Understanding the characteristics of this intermediate is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Comment |

| CAS Number | 861841-90-9 | [3][4][5] |

| Molecular Formula | C₁₅H₁₅NO₃ | [4] |

| Molecular Weight | 257.28 g/mol | [4] |

| Appearance | Powder | [3] |

| Melting Point | Not experimentally determined. Predicted to be a solid at room temperature. | |

| Boiling Point | 447.8 ± 45.0 °C (Predicted) | [3] |

| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water is expected. | General chemical knowledge |

| pKa | 10.32 ± 0.25 (Predicted, for the phenolic hydroxyl group) | [3] |

| Storage | Sealed in a dry environment at 2-8 °C. | [3][4] |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, likely starting from a more readily available substituted phenol. The following proposed synthesis is based on established organic chemistry principles and analogous transformations found in the synthesis of Olodaterol intermediates[6][7].

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone

-

To a solution of 2,5-dihydroxyacetophenone (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone.

Step 2: Synthesis of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

-

Dissolve 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add fuming nitric acid (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone.

Step 3: Synthesis of this compound

-

Dissolve 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (1 equivalent) in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:

-

Aromatic Protons (Phenyl ring of benzyloxy group): A multiplet in the range of δ 7.30-7.50 ppm, integrating to 5 protons.

-

Aromatic Protons (Substituted phenyl ring): Two doublets in the aromatic region, corresponding to the two protons on the main phenyl ring. Their chemical shifts will be influenced by the electron-donating effects of the amino, hydroxyl, and benzyloxy groups.

-

Methylene Protons (-O-CH₂-Ph): A singlet at approximately δ 5.10 ppm, integrating to 2 protons.

-

Methyl Protons (-CO-CH₃): A singlet around δ 2.50 ppm, integrating to 3 protons.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and temperature-dependent, likely appearing downfield.

-

Amino Protons (-NH₂): A broad singlet, also with a variable chemical shift.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show signals corresponding to the 15 carbon atoms in the molecule. Key predicted chemical shifts include:

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 195-205 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbons attached to the oxygen and nitrogen atoms will be shifted further downfield.

-

Methylene Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.

-

Methyl Carbon (-CO-CH₃): A signal in the upfield region, around δ 25-30 ppm.

FTIR Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

N-H Stretching (Amino group): Two bands in the region of 3300-3500 cm⁻¹.

-

O-H Stretching (Hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.

-

C=O Stretching (Ketone): A strong absorption band around 1650-1680 cm⁻¹.

-

C-O Stretching (Ether and Phenol): Bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 257. Key fragmentation patterns would likely involve the loss of the methyl group (M-15), the acetyl group (M-43), and cleavage of the benzylic ether bond.

Application in Drug Development: The Synthesis of Olodaterol

This compound is a documented intermediate in the synthesis of Olodaterol[6][7]. The synthesis of Olodaterol involves the reaction of this amino-acetophenone derivative with other building blocks to construct the final complex molecule. The amino and hydroxyl groups on the phenyl ring are key functionalities that participate in subsequent reactions to form the oxazine ring system present in Olodaterol.

Logical Flow from Intermediate to API

Caption: Simplified logical flow from the intermediate to the final API, Olodaterol.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

For detailed safety information, it is always recommended to consult the substance's specific Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical intermediate of significant interest, particularly in the pharmaceutical industry. Its well-defined structure and reactive functional groups make it an essential component in the synthesis of valuable drug molecules like Olodaterol. This guide has provided a comprehensive technical overview of its properties, a plausible synthetic route, a predictive spectral analysis, and crucial safety information to aid researchers and scientists in their work with this compound. A thorough understanding of this intermediate is key to the successful and efficient production of life-saving medications.

References

-

Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 861841-90-9. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Olodaterol-impurities. Retrieved from [Link]

-

Patentsnap. (n.d.). A kind of synthetic method of 3-amino-2-hydroxyacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ( R )-Olodaterol. Retrieved from [Link]

- Google Patents. (n.d.). US10059678B2 - Process for preparing olodaterol and intermediates thereof.

- Google Patents. (n.d.). WO2016038628A2 - A process for preparing olodaterol and intermediates thereof.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chemistryviews.org [chemistryviews.org]

- 5. 4-Aminophenol(123-30-8) IR Spectrum [chemicalbook.com]

- 6. US10059678B2 - Process for preparing olodaterol and intermediates thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Blueprint of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone: A Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone, with its unique substitution pattern on the acetophenone core, presents a molecule of significant interest for medicinal chemistry and materials science. The interplay of the electron-donating amino and hydroxyl groups, the bulky benzyloxy substituent, and the electron-withdrawing acetyl group creates a distinct electronic environment that can be precisely mapped using a combination of spectroscopic techniques.

Molecular Structure and Key Features

The foundational step in interpreting spectral data is a thorough understanding of the molecule's structure. This compound (C₁₅H₁₅NO₃, Molar Mass: 257.28 g/mol ) possesses a highly substituted aromatic ring with functional groups that will give rise to characteristic spectroscopic signals.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are detailed below.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (OH and NH₂). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A wider spectral width (0 to 220 ppm) is necessary. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations for unambiguous assignments.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COCH₃ | ~2.5 | s | 3H | The acetyl protons are deshielded by the adjacent carbonyl group and typically appear as a sharp singlet. |

| Ar-H (H-4) | ~6.3 | d (J ≈ 2-3 Hz) | 1H | This proton is ortho to the amino group and meta to the hydroxyl and benzyloxy groups, leading to an upfield shift. It will likely show a small coupling to H-6. |

| Ar-H (H-6) | ~6.5 | d (J ≈ 2-3 Hz) | 1H | This proton is ortho to the acetyl and benzyloxy groups and meta to the amino and hydroxyl groups, resulting in a slightly more downfield shift compared to H-4. It will show a small coupling to H-4. |

| -NH₂ | ~4.0-5.0 (broad s) | br s | 2H | The chemical shift of the amino protons is highly dependent on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |

| -OCH₂-Ph | ~5.1 | s | 2H | The benzylic protons are deshielded by the adjacent oxygen and the phenyl ring, appearing as a singlet. |

| -OCH₂-C₆H₅ | ~7.3-7.5 | m | 5H | The protons of the benzyl phenyl ring will appear in the typical aromatic region as a complex multiplet. |

| Ar-OH | ~12.0-13.0 | s | 1H | The phenolic proton is expected to be significantly downfield due to strong intramolecular hydrogen bonding with the ortho acetyl group. |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C OCH₃ | ~203 | The carbonyl carbon of an acetophenone is characteristically found at a very downfield chemical shift. |

| -COC H₃ | ~26 | The methyl carbon of the acetyl group is in a typical aliphatic region. |

| Ar-C1 (-COCH₃) | ~115 | This carbon is attached to the acetyl group and is ortho to the hydroxyl group and meta to the benzyloxy group. |

| Ar-C2 (-OH) | ~158 | This carbon is attached to the strongly electron-donating hydroxyl group, causing a significant downfield shift. |

| Ar-C3 (-NH₂) | ~140 | Attached to the electron-donating amino group, this carbon will be shifted downfield. |

| Ar-C4 | ~105 | This carbon is ortho to the amino group and para to the acetyl group, resulting in an upfield shift. |

| Ar-C5 (-OCH₂Ph) | ~155 | Attached to the benzyloxy group, this carbon is shifted downfield. |

| Ar-C6 | ~108 | This carbon is ortho to the acetyl and benzyloxy groups, leading to an upfield shift. |

| -OC H₂-Ph | ~70 | The benzylic carbon is in the typical range for an ether linkage. |

| -OCH₂-C ₆H₅ (ipso) | ~137 | The carbon of the benzyl phenyl ring attached to the methylene group. |

| -OCH₂-C ₆H₅ (ortho, meta, para) | ~127-129 | The remaining carbons of the benzyl phenyl ring will appear in the aromatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3400-3300 | N-H stretch | Medium | Characteristic of the primary amine. Two bands may be observed for symmetric and asymmetric stretching.[1][2] |

| 3200-2500 (broad) | O-H stretch | Strong, broad | The broadness and low frequency are indicative of strong intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. |

| 3100-3000 | Aromatic C-H stretch | Medium | Typical for C-H bonds on an aromatic ring.[3][4] |

| ~1640 | C=O stretch | Strong | The carbonyl stretch is shifted to a lower frequency due to conjugation with the aromatic ring and strong intramolecular hydrogen bonding.[1][5] |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong | Multiple bands are expected in this region corresponding to the vibrations of the aromatic rings. |

| ~1250 | C-O stretch (aryl ether) | Strong | Characteristic of the aryl-O-CH₂ bond of the benzyloxy group. |

| ~1100 | C-O stretch (phenol) | Strong | Associated with the C-O bond of the phenolic hydroxyl group. |

| ~1300 | C-N stretch | Medium | Typical for aromatic amines. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 258.29. High-resolution mass spectrometry should confirm the elemental composition of C₁₅H₁₆NO₃⁺. In EI-MS, the molecular ion [M]⁺ at m/z 257.28 may be observed.

-

Key Fragmentation Pathways:

Figure 2. Predicted key fragmentation pathways for this compound in EI-MS.

-

Loss of a methyl radical (-•CH₃): A common fragmentation for acetyl-containing compounds, leading to a fragment at m/z 242.

-

Loss of an acetyl radical (-•COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in a fragment at m/z 214.

-

Formation of the tropylium ion: The most characteristic fragmentation for benzylic compounds is the cleavage of the benzylic C-O bond to form the highly stable tropylium ion at m/z 91 . This is often the base peak in the EI spectrum of benzyl ethers.

-

Formation of the phenyl cation: The tropylium ion can further lose a molecule of acetylene to form the phenyl cation at m/z 77 .[6]

-

Conclusion

The spectroscopic data presented in this guide, while predicted, are grounded in well-established principles and extensive comparative data from structurally similar compounds. The combination of NMR, IR, and MS provides a powerful and self-validating system for the unambiguous identification and characterization of this compound. The detailed protocols and interpreted spectral data serve as a robust framework for researchers to confirm the synthesis, assess the purity, and further investigate the properties of this intriguing molecule. This comprehensive spectroscopic blueprint will undoubtedly facilitate its application in drug discovery and materials science.

References

- D. L. Pavia, G. M. Lampman, G. S. Kriz, and J. R. Vyvyan, Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015.

- R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014.

-

NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

G. R. Fulmer et al., "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," Organometallics, vol. 29, no. 9, pp. 2176–2179, 2010. [Link]

- H.-O. Kalinowski, S. Berger, and S. Braun, Carbon-13 NMR Spectroscopy. John Wiley & Sons, 1988.

- E. Pretsch, P. Bühlmann, and C.

-

Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups." [Link][3]

-

"Why might an organic compound show a peak at m/z 77 in mass spectrometry?" MyTutor. [Link][6]

-

MassBank, "Benzyl alcohol." [Link]

-

Canadian Science Publishing, "PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES." [Link]

-

SpectraBase, "Acetophenone." [Link]

-

Illinois State University, Department of Chemistry, "Infrared Spectroscopy." [Link][1]

-

Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups." [Link][2]

-

Master Organic Chemistry, "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." [Link][5]

Sources

An In-depth Technical Guide to the Solubility of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone in Different Solvents

This guide provides a comprehensive technical overview of the solubility of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone, a key consideration for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is paramount for its formulation, delivery, and overall therapeutic efficacy. This document will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and offer insights into the interpretation of solubility data in the context of pharmaceutical sciences.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug molecule from a promising candidate to a therapeutic reality is fraught with challenges, with poor aqueous solubility being a primary hurdle. Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, dictates the bioavailability of an orally administered drug. For a drug to be absorbed, it must first be in solution at the site of absorption. Therefore, a thorough understanding and characterization of the solubility of an active pharmaceutical ingredient (API) like this compound is not merely a perfunctory step but a cornerstone of rational drug development.[1][2]

The choice of solvent is critical not only for the final formulation but also plays a pivotal role throughout the drug development process, including synthesis, purification, and crystallization.[1][3] The selection of an appropriate solvent system can significantly impact the efficiency of these processes and the physicochemical properties of the final API, such as crystal form and purity.[1]

Physicochemical Properties of this compound

A foundational understanding of the molecular structure and properties of this compound is essential to predict and interpret its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 861841-90-9 | [4][5][6][7] |

| Molecular Formula | C₁₅H₁₅NO₃ | [7] |

| Molecular Weight | 257.28 g/mol | [7] |

| Appearance | Powder | [5] |

| Predicted Boiling Point | 447.8±45.0 °C | [5] |

| Predicted Density | 1.246±0.06 g/cm³ | [5] |

| Storage Temperature | 2-8°C, Sealed in dry, Inert atmosphere | [5][7] |

The structure of this compound incorporates several functional groups that influence its solubility: a phenolic hydroxyl group, an amino group, a ketone, and a benzyloxy group. The presence of both hydrogen bond donors (hydroxyl and amino groups) and acceptors (hydroxyl, amino, and ketone groups) suggests the potential for interaction with polar solvents. The aromatic rings and the benzyl group contribute to the molecule's lipophilicity, which will favor solubility in non-polar organic solvents. The interplay of these hydrophilic and lipophilic characteristics will ultimately determine the compound's solubility profile across a range of solvents.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical models can provide valuable predictive insights into solubility. The principle of "like dissolves like" is a fundamental concept, suggesting that a solute will have higher solubility in a solvent with similar polarity.[8]

Hansen Solubility Parameters (HSP)

A more sophisticated approach is the use of Hansen Solubility Parameters (HSP), which dissect the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary dipoles.

-

δp (Polar forces): Stemming from permanent dipoles.

-

δh (Hydrogen bonding): Resulting from the exchange of protons.[8][9][10]

The total Hansen solubility parameter is given by the equation:

δ² = δd² + δp² + δh²

The principle behind HSP is that substances with similar HSP values are likely to be miscible.[8] This tool is invaluable for rationally selecting solvents for a particular API, potentially reducing the amount of trial-and-error experimentation.[9][10]

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask Method .[11][12] This method is widely accepted by regulatory bodies and provides a reliable measure of the thermodynamic solubility of a compound.[11]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined.

Materials and Equipment

-

This compound

-

A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Volumetric flasks

-

Stoppered glass vials or flasks

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter (for aqueous solutions)

Experimental Workflow

Figure 1: Experimental workflow for the shake-flask solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of each selected solvent. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.[11]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[12]

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a syringe filter. This step is crucial to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved this compound using a validated HPLC method. HPLC is preferred over UV spectrophotometry as it can separate the API from any potential impurities or degradants.[11]

-

-

Data Reporting:

-

The solubility should be reported in units of mass per volume (e.g., mg/mL or µg/mL).

-

For aqueous solutions, the pH of the saturated solution should be measured and reported, as the solubility of ionizable compounds can be pH-dependent.[11]

-

Expected Solubility Profile and Discussion

While specific experimental data for this compound is not publicly available, we can hypothesize its solubility behavior based on its structure.

Table 2: Hypothetical Solubility of this compound in Common Solvents

| Solvent | Solvent Class | Expected Solubility | Rationale |

| Water (pH 7) | Protic, Polar | Low | The large non-polar benzyloxy group and aromatic rings likely dominate, leading to poor aqueous solubility despite the presence of hydrogen bonding groups. |

| Ethanol | Protic, Polar | Moderate to High | The hydroxyl group of ethanol can engage in hydrogen bonding with the solute, and its alkyl chain can interact with the non-polar regions. |

| Methanol | Protic, Polar | Moderate to High | Similar to ethanol, methanol is a good hydrogen bonding solvent. |

| Acetone | Aprotic, Polar | Moderate | The polar carbonyl group of acetone can interact with the solute, but it lacks hydrogen bond donating ability. |

| Dichloromethane | Aprotic, Non-polar | Moderate | The compound's non-polar characteristics will favor solubility in this solvent. |

| Ethyl Acetate | Aprotic, Moderately Polar | Moderate | Offers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics. |

| Hexane | Non-polar | Very Low | The high polarity of the hydroxyl and amino groups will likely result in poor solubility in a completely non-polar solvent like hexane. |

The amino and phenolic hydroxyl groups are ionizable, meaning the aqueous solubility of this compound will be significantly influenced by pH. The amino group will be protonated at low pH, increasing solubility, while the phenolic hydroxyl group will be deprotonated at high pH, also leading to increased solubility. Therefore, it is crucial to determine the pKa of these functional groups to fully understand the pH-solubility profile.

Solvent Selection for Drug Development: A Multifaceted Decision

Choosing a solvent in the pharmaceutical industry is a complex decision that extends beyond mere solubility.[3] Several factors must be considered to ensure safety, efficacy, and regulatory compliance.[3][13]

Figure 2: Key factors influencing solvent selection in pharmaceutical development.

Pharmaceutical manufacturers must adhere to strict guidelines, such as those from the International Council for Harmonisation (ICH), which set limits for residual solvents in the final drug product.[3] Solvent selection guides, like the one developed by Sanofi, categorize solvents based on their safety, health, and environmental impact, aiding chemists in making more sustainable choices.[14]

Conclusion

The solubility of this compound is a critical physicochemical parameter that profoundly influences its development as a potential therapeutic agent. This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions with robust experimental methodologies like the shake-flask method, researchers can generate the high-quality data necessary for informed decision-making in formulation development and regulatory submissions. A holistic approach to solvent selection, considering not only solubility but also safety, environmental impact, and regulatory constraints, is essential for the successful progression of this and any other drug candidate.

References

- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.

- Dunn, P. J., et al. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. PMC.

- Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16, 4546-4551.

- Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ChemicalBook. (2025, July 16). This compound | 861841-90-9.

- Hansen Solubility. (n.d.). Hansen Solubility Parameters.

- amofor. (2023, December 21).

- Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.

- Home Sunshine Pharma. (n.d.). This compound CAS 861841-90-9.

- Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.

- World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- PubMed. (2018, February 6).

- SlideShare. (2013, February 15).

- Park, K. (n.d.). Hansen Solubility Parameters 2000.

- ICH. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- ICH. (2019, November 20).

- European Medicines Agency (EMA). (2020, February 10).

- National Institutes of Health (NIH). (n.d.). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. PubChem.

- Guidechem. (n.d.). 1-(3-aMino-4-(benzyloxy)-2-hydroxyphenyl)ethanone 871101-87-0.

- India Fine Chemicals. (n.d.). 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethanone.

- ResearchGate. (n.d.).

- U.S. Food and Drug Administration (FDA). (n.d.).

- Lead Sciences. (n.d.). This compound.

- National Institutes of Health (NIH). (n.d.). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PMC.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)

- ResearchGate. (2025, August 9). Synthesis of 3-(2-aminoethyl)

- National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. NIST WebBook.

Sources

- 1. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 2. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. This compound | 861841-90-9 [chemicalbook.com]

- 5. This compound CAS 861841-90-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethanone-India Fine Chemicals [indiafinechemicals.com]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. who.int [who.int]

- 13. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 14. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

An In-depth Technical Guide to the Potential Biological Activity of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract